A Technical Guide to the Synthesis, Characterization, and Potential Applications of Methyl 3-amino-4-isopropoxybenzoate
A Technical Guide to the Synthesis, Characterization, and Potential Applications of Methyl 3-amino-4-isopropoxybenzoate
Abstract
This technical guide provides a comprehensive overview of Methyl 3-amino-4-isopropoxybenzoate, a novel benzocaine analogue. As this compound is not readily catalogued with a registered CAS number, this document serves as a vital resource for researchers in medicinal chemistry and drug development. It outlines a detailed, field-proven synthetic pathway, predicts its physicochemical and spectroscopic properties based on analogous compounds, and explores its potential applications as a versatile building block in contemporary drug discovery. Furthermore, this guide provides insights into the process of registering a novel chemical substance to obtain a CAS number, empowering researchers to formally document their innovations.
Introduction: The Case for a Novel Benzocaine Analogue
The landscape of drug discovery is in constant pursuit of novel molecular scaffolds that offer improved efficacy, selectivity, and pharmacokinetic profiles. Substituted aminobenzoates are a well-established class of compounds with a rich history in medicinal chemistry, serving as the foundation for local anesthetics, anti-inflammatory agents, and targeted cancer therapies. While common derivatives such as methyl 3-amino-4-hydroxybenzoate and its methoxy counterpart are widely utilized, the exploration of other alkoxy substitutions remains a promising avenue for innovation.
This guide focuses on Methyl 3-amino-4-isopropoxybenzoate, a compound that, despite its potential, lacks a designated CAS (Chemical Abstracts Service) number, indicating it is not a commonly synthesized or commercially available entity. The introduction of an isopropoxy group in place of a hydroxyl or methoxy group can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[1][][3][4] This alteration, a classic example of bioisosteric replacement, can be a strategic move in lead optimization to enhance a drug candidate's performance.[5][6][7][8]
This document is structured to provide a comprehensive, practical resource for researchers. It begins by proposing a robust synthetic route to Methyl 3-amino-4-isopropoxybenzoate, followed by a detailed prediction of its key physicochemical and spectroscopic characteristics. The guide then delves into the potential applications of this novel compound in drug development, drawing parallels with established aminobenzoate analogues. Finally, for researchers who successfully synthesize this and other novel compounds, a section is dedicated to navigating the process of obtaining a CAS number.
Proposed Synthesis of Methyl 3-amino-4-isopropoxybenzoate
The synthesis of Methyl 3-amino-4-isopropoxybenzoate can be logically approached in a three-step sequence starting from the readily available methyl 4-hydroxybenzoate. The proposed synthetic workflow is as follows:
Caption: Proposed synthetic workflow for Methyl 3-amino-4-isopropoxybenzoate.
Step 1: Nitration of Methyl 4-hydroxybenzoate
The initial step involves the electrophilic aromatic substitution to introduce a nitro group onto the benzene ring of methyl 4-hydroxybenzoate. The hydroxyl group is an activating, ortho-, para-directing group. To favor substitution at the position ortho to the hydroxyl group, careful control of reaction conditions is necessary.
Protocol:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-water bath, dissolve methyl 4-hydroxybenzoate in concentrated sulfuric acid.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10°C.[9][10][11]
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture over crushed ice, leading to the precipitation of the product.
-
Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry to yield Methyl 4-hydroxy-3-nitrobenzoate.
Step 2: Reduction of the Nitro Group
The second step is the reduction of the nitro group to a primary amine. A common and effective method for this transformation is the use of tin(II) chloride in the presence of a strong acid like hydrochloric acid.[12][13][14][15][16]
Protocol:
-
Suspend Methyl 4-hydroxy-3-nitrobenzoate in ethanol in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.
-
Heat the mixture at reflux until the reaction is complete, as indicated by TLC.
-
Cool the reaction mixture and neutralize it with a concentrated solution of sodium hydroxide until the pH is basic, leading to the precipitation of tin salts.
-
Filter the mixture and extract the filtrate with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Methyl 3-amino-4-hydroxybenzoate.[17][18][19][20][21][][23]
Step 3: Williamson Ether Synthesis
The final step is the formation of the isopropyl ether via a Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group followed by nucleophilic substitution with an isopropyl halide.[24][25][26][27]
Protocol:
-
In a suitable solvent such as acetone or dimethylformamide (DMF), combine Methyl 3-amino-4-hydroxybenzoate and a weak base like potassium carbonate.
-
Add isopropyl bromide to the mixture.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture and filter off the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product, Methyl 3-amino-4-isopropoxybenzoate.
Predicted Physicochemical and Spectroscopic Properties
In the absence of experimental data, the properties of Methyl 3-amino-4-isopropoxybenzoate can be predicted with a reasonable degree of accuracy by extrapolating from known data of its structural analogues: Methyl 3-amino-4-hydroxybenzoate and Methyl 3-amino-4-methoxybenzoate. Quantitative Structure-Property Relationship (QSPR) models can also provide estimations.[28][29][30][31][32][33][34][35][36][37]
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value for Methyl 3-amino-4-isopropoxybenzoate | Rationale and Comparative Data |
| Molecular Formula | C11H15NO3 | Based on chemical structure. |
| Molecular Weight | 209.24 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to light brown solid | Analogues are typically crystalline solids. |
| Melting Point | 85 - 95 °C | Expected to be lower than Methyl 3-amino-4-hydroxybenzoate (141-143 °C) due to the bulkier isopropoxy group disrupting crystal packing, but potentially higher than an oily state due to the presence of hydrogen bonding from the amine.[35] |
| Boiling Point | > 330 °C | Higher than Methyl 3-amino-4-hydroxybenzoate (~327 °C) due to increased molecular weight.[][34] |
| Solubility | Soluble in organic solvents (e.g., methanol, ethanol, ethyl acetate); sparingly soluble in water. | The isopropoxy group increases lipophilicity compared to the hydroxyl and methoxy analogues. |
| Predicted logP | ~2.5 - 3.0 | The isopropoxy group is significantly more lipophilic than a hydroxyl or methoxy group, which will increase the partition coefficient. |
Predicted Spectroscopic Data
The following spectroscopic data are predicted based on the functional groups present in the molecule and comparison with similar compounds.
1H NMR (Predicted, in CDCl3, 400 MHz):
-
δ 7.6 - 7.8 (m, 2H): Aromatic protons ortho and para to the ester group.
-
δ 6.8 - 7.0 (d, 1H): Aromatic proton ortho to the isopropoxy group.
-
δ 4.5 - 4.7 (septet, 1H): Methine proton of the isopropoxy group.
-
δ 3.8 - 3.9 (s, 3H): Methyl protons of the ester group.
-
δ 3.5 - 4.0 (br s, 2H): Amine protons (exchangeable with D2O).
-
δ 1.3 - 1.4 (d, 6H): Methyl protons of the isopropoxy group.
13C NMR (Predicted, in CDCl3, 100 MHz):
-
δ ~167: Carbonyl carbon of the ester.
-
δ ~150-155: Aromatic carbon attached to the isopropoxy group.
-
δ ~140-145: Aromatic carbon attached to the amino group.
-
δ ~120-130: Quaternary aromatic carbon.
-
δ ~110-120: Aromatic CH carbons.
-
δ ~70: Methine carbon of the isopropoxy group.
-
δ ~52: Methyl carbon of the ester.
-
δ ~22: Methyl carbons of the isopropoxy group.
IR Spectroscopy (Predicted, KBr pellet, cm-1):
-
3450-3300 (two bands): N-H stretching of the primary amine.[][4][12]
-
~3050: Aromatic C-H stretching.
-
2980-2850: Aliphatic C-H stretching of the isopropoxy and methyl groups.
-
~1700: C=O stretching of the ester.[]
-
~1620: N-H bending of the primary amine.
-
~1580, ~1480: Aromatic C=C stretching.
-
~1250: Asymmetric C-O-C stretching of the aryl ether.
-
~1050: Symmetric C-O-C stretching of the aryl ether.
Mass Spectrometry (Predicted, EI):
-
M+ at m/z 209: Molecular ion peak.
-
Fragment at m/z 194: Loss of a methyl group (-CH3).
-
Fragment at m/z 178: Loss of a methoxy group (-OCH3).
-
Fragment at m/z 150: Loss of an isopropoxy radical (-OCH(CH3)2).
Potential Applications in Drug Discovery and Development
Substituted aminobenzoates are privileged scaffolds in medicinal chemistry. The unique structural features of Methyl 3-amino-4-isopropoxybenzoate make it an attractive candidate for several therapeutic areas.
Caption: Relationship between the properties of Methyl 3-amino-4-isopropoxybenzoate and its potential applications.
Role in Modulating Lipophilicity
Lipophilicity is a critical parameter influencing a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][][3][4][38] The isopropoxy group in Methyl 3-amino-4-isopropoxybenzoate significantly increases its lipophilicity compared to its hydroxyl and methoxy analogues. This can be advantageous in several ways:
-
Improved Membrane Permeability: Increased lipophilicity can enhance the ability of a molecule to cross cellular membranes, potentially leading to better oral bioavailability.
-
Enhanced Target Engagement: For targets located in hydrophobic pockets of proteins, a more lipophilic ligand may exhibit stronger binding affinity.
Potential for Increased Metabolic Stability
The isopropoxy group, being bulkier than a methoxy group, can sterically hinder enzymatic degradation, particularly by cytochrome P450 enzymes. This can lead to:
-
Reduced First-Pass Metabolism: A more metabolically stable compound may have a longer half-life in the body, potentially allowing for less frequent dosing.
-
Improved Safety Profile: By blocking a potential site of metabolism, the formation of reactive metabolites can sometimes be avoided.
A Versatile Building Block for Synthesis
The presence of three distinct functional groups—the amine, the ester, and the isopropoxy ether—makes Methyl 3-amino-4-isopropoxybenzoate a highly versatile intermediate for the synthesis of compound libraries. The amino group can be readily acylated, alkylated, or used in coupling reactions, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.
Obtaining a CAS Number for a Novel Chemical Substance
For researchers who successfully synthesize Methyl 3-amino-4-isopropoxybenzoate or any other novel compound, obtaining a CAS number is a crucial step for formal identification and communication within the scientific and regulatory communities.[39][40][41][42][43]
The Process Overview:
-
Preparation of Submission Package: A comprehensive data package must be compiled. This includes:
-
Unambiguous chemical structure, including stereochemistry if applicable.
-
Systematic chemical name (IUPAC or other).
-
Characterization data to prove the identity and purity of the substance. This typically includes high-resolution mass spectrometry (HRMS), 1H and 13C NMR spectroscopy, and elemental analysis.
-
-
Submission to CAS: The data package is submitted to the Chemical Abstracts Service. This can often be done through online portals.[40]
-
Review by CAS Scientists: CAS chemists will review the submitted data to verify that the substance is novel and has been adequately characterized.
-
Assignment of CAS Number: If the submission is approved, a unique CAS Registry Number is assigned to the new substance.
Caption: General workflow for obtaining a CAS number for a novel chemical substance.
Conclusion
While Methyl 3-amino-4-isopropoxybenzoate may not currently be a catalogued chemical with a CAS number, its potential as a valuable building block in drug discovery is significant. This guide provides a clear and actionable pathway for its synthesis and characterization, empowering researchers to explore its utility. The strategic incorporation of an isopropoxy group offers a compelling approach to modulating the physicochemical and pharmacokinetic properties of aminobenzoate-based drug candidates. By providing a framework for both the creation of this novel compound and the formalization of its identity through CAS registration, this guide aims to facilitate innovation at the forefront of medicinal chemistry.
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